molecular formula C12H23BClNO2 B3167404 (R)-BoroAla(+)-Pinanediol-HCl CAS No. 919103-31-4

(R)-BoroAla(+)-Pinanediol-HCl

Cat. No.: B3167404
CAS No.: 919103-31-4
M. Wt: 259.58 g/mol
InChI Key: UTMUMWPHEOQEQA-KXPSTEIISA-N
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Description

“®-BoroAla(+)-Pinanediol-HCl” is a chemical compound with the molecular formula C12H23BClNO2 and a molecular weight of 259.59 g/mol . The IUPAC name for this compound is ®-1-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The molecular structure of “®-BoroAla(+)-Pinanediol-HCl” can be represented by the SMILES string: Cl.[H][C@@]12CC@@(C1(C)C)[C@]1(C)OB(C@HN)O[C@]1([H])C2 .


Physical and Chemical Properties Analysis

“®-BoroAla(+)-Pinanediol-HCl” appears as a white solid . . The compound should be stored at 0-8 °C .

Scientific Research Applications

Synthesis of Boronic Acid Analogues of Alpha-Amino Acids

A study by Jagannathan, Forsyth, and Kettner (2001) developed a synthetic route to prepare novel alpha-aminoboronic acids, including derivatives analogous to natural amino acids like aspartic acid and glutamic acid. These compounds were synthesized to explore the roles of proteases in biological systems, demonstrating the use of (R)-BoroAla(+)-Pinanediol-HCl in producing inhibitors of serine proteases (Jagannathan, Forsyth, & Kettner, 2001).

Asymmetric Synthesis

Matteson and Kim (2002) illustrated the conversion of boronic esters to alkyldifluoroborane intermediates, showcasing the synthetic versatility of boronic esters derived from pinanediol in preparing highly enantioselective compounds. This method underscores the potential of this compound in asymmetric synthesis, particularly in the creation of secondary amines (Matteson & Kim, 2002).

Deprotection of Pinanediol and Pinacol Boronate Esters

Research by Inglis, Woon, Thompson, and Schofield (2010) explored methods for deprotecting pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates. Their findings provide insights into the deprotection mechanisms relevant to this compound derivatives, which are crucial for further synthetic applications (Inglis, Woon, Thompson, & Schofield, 2010).

Catalytic Reduction of CO2

Laitar, Müller, and Sadighi (2005) demonstrated the use of a copper(I) boryl complex, showcasing the catalytic potential of boron-containing compounds in the reduction of CO2 to CO. This research highlights the environmental and catalytic applications of compounds related to this compound, emphasizing their role in sustainable chemistry practices (Laitar, Müller, & Sadighi, 2005).

Safety and Hazards

“®-BoroAla(+)-Pinanediol-HCl” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2.ClH/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;/h7-10H,5-6,14H2,1-4H3;1H/t7-,8-,9-,10+,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMUMWPHEOQEQA-KXPSTEIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719324
Record name (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919103-31-4
Record name (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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